molecular formula C23H23N5O3 B10916984 6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916984
M. Wt: 417.5 g/mol
InChI Key: KPBVFROKKYKLCZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxazolo[5,4-b]pyridine structure, followed by the introduction of the cyclopropyl, methoxyphenyl, and pyrazolyl groups through various substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Its unique structure may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and other experimental techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo[5,4-b]pyridine derivatives, as well as compounds with similar functional groups, such as:

  • 6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide
  • 3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methylpyrazol-1-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-14-12-25-28(13-14)9-8-24-22(29)18-11-19(15-6-7-15)26-23-20(18)21(27-31-23)16-4-3-5-17(10-16)30-2/h3-5,10-13,15H,6-9H2,1-2H3,(H,24,29)

InChI Key

KPBVFROKKYKLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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